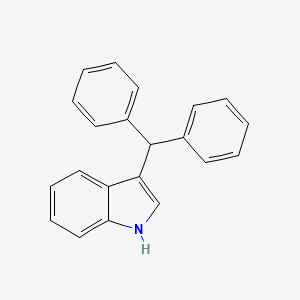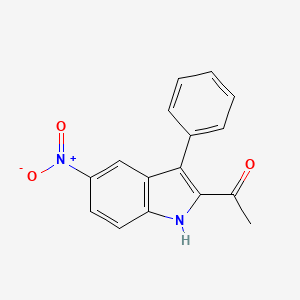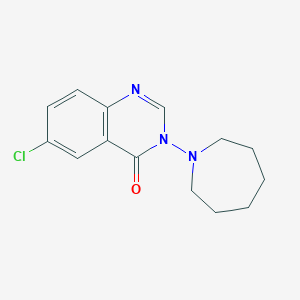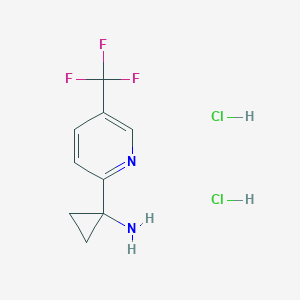
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C9H11Cl2F3N2 It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and a cyclopropanamine moiety
Métodos De Preparación
The synthesis of 1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with a trifluoromethyl group at the 5-position.
Amine Introduction:
Dihydrochloride Formation: The compound is then converted to its dihydrochloride salt form for stability and solubility.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and the amine group can participate in substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The cyclopropanamine moiety can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and activity .
Comparación Con Compuestos Similares
Similar compounds to 1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride include:
1-(6-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride: This compound has a similar structure but with the trifluoromethyl group at the 6-position.
1-(2-(Trifluoromethyl)pyridin-4-yl)piperazine: This compound features a piperazine ring instead of a cyclopropane ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the trifluoromethyl and cyclopropanamine groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H11Cl2F3N2 |
|---|---|
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H9F3N2.2ClH/c10-9(11,12)6-1-2-7(14-5-6)8(13)3-4-8;;/h1-2,5H,3-4,13H2;2*1H |
Clave InChI |
BMTOBXDNMBYTIY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=NC=C(C=C2)C(F)(F)F)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B11843253.png)

![2-Amino-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11843269.png)
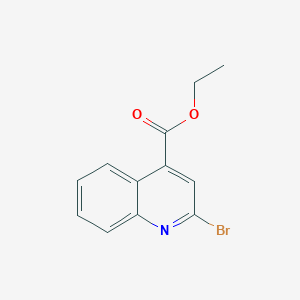
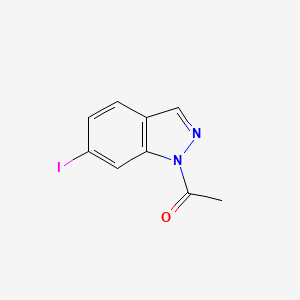
![7-(4-Chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11843290.png)
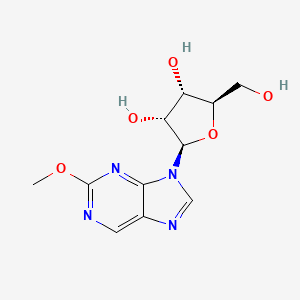
![4,6-Dibromobenzo[d][1,3]dioxole](/img/structure/B11843309.png)
